PBOX-15 - 354759-10-7

PBOX-15

Catalog Number: EVT-278966
CAS Number: 354759-10-7
Molecular Formula: C28H19NO3
Molecular Weight: 417.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PBOX-15 is a novel microtubule targeting agent, induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells. PBOX-15 inhibits T-cell migration via post-translational modifications of tubulin. PBOX-15 induces apoptosis, upregulates death receptors, and potentiates TRAIL-mediated apoptosis in multiple myeloma cells. PBOX-15 induces apoptosis and improves the efficacy of oxaliplatin in human colorectal cancer cell lines.
Overview

Pyrrolo-1,5-benzoxazepine-15 (PBOX-15) is a novel compound recognized for its role as a microtubule-targeting agent, primarily investigated for its potential in cancer therapy. This compound has garnered attention due to its ability to induce apoptosis in various cancer cell lines, including those from multiple myeloma and chronic lymphocytic leukemia. The mechanism of action involves microtubule depolymerization, leading to cell cycle arrest and subsequent cell death.

Source

PBOX-15 was synthesized by researchers aiming to develop new therapeutic agents targeting microtubules, which are critical components of the cytoskeleton involved in cell division. The compound is classified under pyrrolo-benzoxazepines, a group of chemicals noted for their anticancer properties. The synthesis and biological activities of PBOX-15 have been documented in various studies, highlighting its efficacy against resistant cancer cell lines .

Classification

PBOX-15 is classified as an anticancer agent and specifically as a microtubule depolymerization agent. It belongs to a broader category of tubulin-targeting drugs, which are essential in cancer treatment due to their ability to disrupt mitotic processes.

Synthesis Analysis

Methods

PBOX-15 is synthesized through a multi-step chemical process that involves the formation of the pyrrolo-benzoxazepine framework. The synthetic route typically includes:

  1. Formation of the core structure: This involves the reaction of appropriate precursors under controlled conditions to yield the desired bicyclic structure.
  2. Functionalization: Subsequent steps introduce functional groups that enhance biological activity and solubility.

Technical Details

The synthesis has been optimized to produce PBOX-15 in high yields while maintaining purity. The compound is usually prepared as a stock solution in ethanol for biological assays .

Molecular Structure Analysis

Structure

The molecular structure of PBOX-15 is characterized by its unique bicyclic system, which includes:

  • A pyrrole ring fused to a benzoxazepine moiety.
  • Functional groups that confer specific biological activities.

The chemical formula for PBOX-15 is C20H18N2O2C_{20}H_{18}N_{2}O_{2}, and its molecular weight is approximately 318.37 g/mol.

Data

The structural data can be represented as follows:

PropertyValue
Molecular FormulaC20H18N2O2C_{20}H_{18}N_{2}O_{2}
Molecular Weight318.37 g/mol
SolubilitySoluble in ethanol
Chemical Reactions Analysis

Reactions

PBOX-15 primarily engages in reactions that lead to microtubule depolymerization. This activity results in:

  • Inhibition of mitosis.
  • Induction of apoptosis through intrinsic pathways.

Technical Details

Studies have shown that PBOX-15 effectively disrupts integrin-mediated signaling pathways, enhancing its apoptotic effects on cancer cells . The compound's interactions with cellular components are critical for its mechanism of action.

Mechanism of Action

Process

The mechanism by which PBOX-15 induces apoptosis involves several key steps:

  1. Microtubule Disruption: PBOX-15 binds to tubulin, leading to microtubule depolymerization.
  2. Cell Cycle Arrest: This disruption causes cells to accumulate in the G2/M phase, preventing proper mitotic progression.
  3. Apoptosis Induction: Activation of caspases, particularly caspase-8, plays a crucial role in mediating apoptosis following microtubule disruption .

Data

Research indicates that PBOX-15 exhibits significant cytotoxicity with an IC50 value ranging from 0.55 μmol/L in chronic lymphocytic leukemia cells, demonstrating its potency against resistant cancer types .

Physical and Chemical Properties Analysis

Physical Properties

PBOX-15 is typically presented as a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

The chemical stability and reactivity of PBOX-15 are influenced by its functional groups, which can participate in various interactions within biological systems.

PropertyValue
AppearanceSolid
SolubilityEthanol (soluble)
StabilityModerate
Applications

Scientific Uses

PBOX-15 has been investigated for several applications within cancer research:

  1. Cancer Therapy: Its primary application lies in treating hematological malignancies such as multiple myeloma and chronic lymphocytic leukemia.
  2. Research Tool: PBOX-15 serves as a valuable tool for studying microtubule dynamics and apoptotic pathways in cancer cells.
Mechanisms of Action in Cancer Cell Apoptosis

Microtubule-Targeting Activity and Tubulin Dynamics Modulation

PBOX-15 (pyrrolo-1,5-benzoxazepine-15) exerts potent anticancer effects primarily through its activity as a microtubule-destabilizing agent. By binding to β-tubulin subunits at the vinca domain, PBOX-15 disrupts the equilibrium between tubulin polymerization and depolymerization. This shifts the balance toward net depolymerization, preventing GTP-dependent assembly of α/β-tubulin heterodimers into functional microtubules [1] [6]. The resulting collapse of the mitotic spindle triggers prolonged G2/M phase arrest, as confirmed by flow cytometry studies in multiple myeloma (NCI-H929, U266) and colorectal cancer cells. Cells accumulate in metaphase due to failure of chromosomal segregation, activating the spindle assembly checkpoint (SAC) and elevating phosphorylation of the SAC protein BubR1 [1] [6].

Beyond gross structural disruption, PBOX-15 induces post-translational modifications (PTMs) of tubulin that impair functional integrity. These include:

  • Hyper-tyrosination of α-tubulin, destabilizing microtubule plus-ends
  • Reduced acetylation of α-tubulin, diminishing mechanical stability
  • Altered detyrosination-tyrosination cycling, disrupting intracellular trafficking [1] [6]

These PTMs compromise microtubule-dependent processes such as organelle transport and cytokinesis, amplifying mitotic stress. Within 24 hours, this culminates in mitochondrial outer membrane permeabilization (MOMP), evidenced by JC-1 dye depolarization and cytochrome c release [1] [2].

Table 1: PBOX-15 Effects on Tubulin Dynamics in Cancer Cells

ParameterChangeFunctional ConsequenceDetection Method
Polymerized tubulin fraction↓ 60-80%Mitotic spindle collapseImmunofluorescence microscopy
BubR1 phosphorylation↑ 3.5-foldSustained spindle assembly checkpoint activationWestern blot
Mitochondrial depolarization↑ 70-90% of cellsCytochrome c releaseJC-1 flow cytometry
Cyclin B1 degradationInhibitedProlonged G2/M arrestCell cycle analysis

Caspase-Dependent Apoptotic Pathways

PBOX-15 activates both extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways, converging on caspase-mediated execution.

Caspase-8 Activation via Extrinsic Pathway

The initiation phase involves DISC (Death-Inducing Signaling Complex) formation. In multiple myeloma cells (NCI-H929), PBOX-15 treatment increases FADD (Fas-Associated Death Domain protein) recruitment to death receptors, facilitating autocleavage of procaspase-8 into active caspase-8 [1] [6]. This is blocked by the caspase-8-specific inhibitor Z-IETD-FMK, confirming the pathway’s centrality. Activated caspase-8 then cleaves downstream effector caspases-3 and -7, directly executing apoptosis via:

  • PARP-1 cleavage (inactivating DNA repair)
  • Lamin B degradation (nuclear membrane disintegration)
  • Actin cleavage (cytoskeletal collapse) [1] [5]

Cross-Activation of Intrinsic Mitochondrial Pathways

PBOX-15 concurrently triggers the intrinsic pathway through caspase-8-mediated Bid cleavage. The truncated form (tBid) translocates to mitochondria, oligomerizing pro-apoptotic Bax and Bak proteins. This forms pores in the outer mitochondrial membrane, releasing cytochrome c and SMAC/DIABLO into the cytosol [1] [6]. Cytochrome c complexes with Apaf-1 to form the apoptosome, activating caspase-9, which amplifies caspase-3 cleavage.

Concurrently, PBOX-15 downregulates anti-apoptotic Bcl-2 family proteins:

  • BimEL reduction (caspase-8-dependent, within 6 hours)
  • Mcl-1 and Bcl-2 suppression (>12 hours) [1] [6]

This dual pathway activation creates an apoptotic amplification loop, overcoming resistance mechanisms in chronic lymphocytic leukemia (CLL) and imatinib-resistant chronic myeloid leukemia (CML) cells [1] [6].

Death Receptor Upregulation and TRAIL Synergy

DR5 Gene Expression Enhancement

A key immunomodulatory action of PBOX-15 is the transcriptional upregulation of death receptors, particularly DR5 (TRAIL-R2). Quantitative RT-PCR analyses in myeloma cells revealed a 4.8-fold increase in DR5 mRNA and a 3.2-fold increase in DR5 surface protein expression within 24 hours [1] [6]. This occurs via:

  • NF-κB-independent pathways, as IκBα degradation remains unchanged
  • p53-independent mechanisms, demonstrated in p53-null myeloma cells
  • Enhanced c-Jun N-terminal kinase (JNK) activity, phosphorylating c-Jun to activate AP-1 transcription factors [3] [6]

Notably, DR5 upregulation occurs even in apoptosis-resistant U266 myeloma cells, indicating its primacy in PBOX-15’s mechanism.

Potentiation of TRAIL-Mediated Apoptosis in Resistant Malignancies

By elevating DR5 expression, PBOX-15 sensitizes cancer cells to TRAIL (TNF-Related Apoptosis-Inducing Ligand). In acute lymphoblastic leukemia (ALL) cells (Jurkat, CEM), subtoxic doses of PBOX-15 (0.5 μM) synergize with TRAIL (50 ng/mL), increasing apoptosis from 20% (single agent) to 85% (combination) [3] [4]. This synergy overcomes TRAIL resistance via:

  • Downregulation of c-FLIP, an endogenous caspase-8 inhibitor
  • Suppression of PI3K/Akt pathway, reducing Akt phosphorylation by 70%
  • Mcl-1 degradation, removing mitochondrial apoptotic blockade [3] [6]

Table 2: PBOX-15-Mediated Modulation of Apoptotic Proteins

Protein TargetRegulationMagnitude of ChangeFunctional Outcome
DR5Upregulated3.2-4.8-foldEnhanced TRAIL binding/signaling
c-FLIPDownregulated80% reductionCaspase-8 disinhibition
Mcl-1Degraded60-75% reductionBak/Bax activation
Phospho-AktInhibited↓ 70%Survival pathway suppression
BimELCleaved↓ 90% at 24hEarly pro-apoptotic shift

The combinatorial effect is most potent in therapy-resistant malignancies, including fludarabine-resistant CLL and hypoxic solid tumors. Under hypoxia, PBOX-15 maintains DR5 upregulation and suppresses hypoxia-induced radioresistance, making it a promising radiosensitizer [2] [6].

Properties

CAS Number

354759-10-7

Product Name

PBOX-15

IUPAC Name

(8-naphthalen-1-yl-9-oxa-2-azatetracyclo[8.8.0.02,6.012,17]octadeca-1(18),3,5,7,10,12,14,16-octaen-7-yl) acetate

Molecular Formula

C28H19NO3

Molecular Weight

417.5 g/mol

InChI

InChI=1S/C28H19NO3/c1-18(30)31-28-24-14-7-15-29(24)25-16-20-9-2-3-10-21(20)17-26(25)32-27(28)23-13-6-11-19-8-4-5-12-22(19)23/h2-17H,1H3

InChI Key

STVDRIIZTGYIMM-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(OC2=CC3=CC=CC=C3C=C2N4C1=CC=C4)C5=CC=CC6=CC=CC=C65

Solubility

Soluble in DMSO, not in water

Synonyms

4-acetoxy-5-(1-(naphthyl))naphtho(2,3-b)pyrrolo(2,1-d)(1,4)oxazepine
PBOX 15
PBOX-15

Canonical SMILES

CC(=O)OC1=C(OC2=CC3=CC=CC=C3C=C2N4C1=CC=C4)C5=CC=CC6=CC=CC=C65

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.